molecular formula C15H20O2 B12382700 Anthracophyllone

Anthracophyllone

Cat. No.: B12382700
M. Wt: 232.32 g/mol
InChI Key: GUEXXPFDDWZAAQ-BSFSTRASSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Anthracophyllone can be synthesized through the condensation reaction of phenol and benzoic acid under acidic conditions to form a chloromethyl intermediate. This intermediate then reacts with dimethyl bromide to produce this compound . Industrial production methods involve isolating the compound from the mushroom Anthracophyllum sp. BCC18695 . The compound is extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Anthracophyllone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Anthracophyllone is unique due to its deep blue pigment properties and its cytotoxic, antimalarial, and antibacterial activities. Similar compounds include:

This compound stands out due to its unique combination of pigment properties and biological activities, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(1aS,7S,7aS,7bR)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione

InChI

InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3/t8-,12-,13+,15+/m0/s1

InChI Key

GUEXXPFDDWZAAQ-BSFSTRASSA-N

Isomeric SMILES

C[C@H]1CCC(=O)C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C

Canonical SMILES

CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C

Origin of Product

United States

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